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Compound of Interest

Compound Name: Fingolimod Stearoate Amide-d4

Cat. No.: B1151145

Executive Summary & Chemical Identity

Fingolimod Stearate Amide (N-stearoyl-fingolimod) is a critical process-related impurity and a
potential in vivo metabolite of the multiple sclerosis drug Fingolimod (Gilenya®). Structurally, it
represents the ceramide-like analog of Fingolimod, formed via the N-acylation of the primary
amine with stearic acid.

The d4-analog (Fingolimod Stearate Amide-d4) serves as a stable isotope-labeled internal
standard (SIL-IS). It is essential for normalizing matrix effects, extraction efficiency, and
ionization variability during LC-MS/MS analysis.

Chemical Classification

Property Detail

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-

Systematic Name )
octylphenyl)butan-2-ylJoctadecanamide-d4

Parent Compound Fingolimod (FTY720)

Derivatization N-acylation (Stearic Acid)

Deuterium (d4); typically ring-labeled or chain-

Isotope Label ] ]
labeled on the fingolimod backbone.[1][2]

CAS (Unlabeled) 1242271-27-7
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Molecular Weight Analysis

Precise molecular weight calculations are prerequisites for mass spectrometry tuning. The "d4"
designation indicates the replacement of four hydrogen atoms (

, 1.0078 Da) with four deuterium atoms (
, 2.0141 Da), resulting in a net mass shift of approximately +4.025 Da.

Stoichiometry & Formula Derivation

The formation of the amide involves the condensation of Fingolimod and Stearic Acid, followed
by the isotope shift.

Fingolimod Base:

[3]

Stearic Acid:

Condensation (-

):

Deuteration (d4): Four protons (

) replaced by Deuterium (
).

o Final Formula:

Mass Spectrometry Values

For high-resolution MS (HRMS) and triple quadrupole (QqQ) workflows, the Monoisotopic Mass
is the operational metric, not the Average Molecular Weight.
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Metric Calculation Logic Value (Da)
) Weighted average of all natural
Average Molecular Weight ) 577.96 g/mol
isotopes.
Sum of the primary isotope
Monoisotopic Mass masses ( 577.5375 Da
).

Precursor lon

Monoisotopic Mass + Proton (

)

578.5448 m/z

Mass Shift (

)

Difference from unlabeled

analog (

).

+4.03 Da

Critical Note: The exact position of the deuterium label (e.g., on the phenylene ring vs. the octyl

chain) does not alter the molecular weight but does influence the fragmentation pattern in

MS/MS. Ensure your transition selection accounts for whether the label is retained in the

product ion.

Synthesis & Biological Context

Fingolimod mimics sphingosine.[4][5][6] In biological systems, it can be recognized by
Ceramide Synthases (CerS), which typically acylate sphingosine to form ceramides. The
formation of Fingolimod Stearate Amide represents a "pseudo-ceramide” synthesis, potentially
sequestering the drug into lipid droplets or altering its phosphorylation kinetics.

Synthesis Pathway Visualization

© 2026 BenchChem. All rights reserved. 3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4317520/
https://en.wikipedia.org/wiki/Fingolimod
https://d-nb.info/1240302479/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the chemical logic connecting the drug, the fatty acid, and the
resulting amide impurity.

Fingolimod (FTY720)
C19H33NO2
Stearic Acid
C18H3602

Fingolimod-d4

Fingolimod Stearate Amide
C37H67NO3
(Unlabeled)

C37H63D4N0O3
MW: ~577.96

Click to download full resolution via product page

Caption: Chemical pathway showing the formation of the stearate amide and the integration of
the deuterium label.

Analytical Workflow (LC-MS/MS)

To quantify this metabolite/impurity, a Multiple Reaction Monitoring (MRM) method is required.
The d4-analog acts as the internal standard.[7]

Sample Preparation Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the lipophilic amide from plasma
or formulation matrices.

» Aliquot: Transfer 50 pL of biological sample (plasma/serum) to a borosilicate glass tube.

» |S Spiking: Add 10 pL of Fingolimod Stearate Amide-d4 working solution (e.g., 100 ng/mL in
Methanol). Vortex for 10 sec.

o Extraction: Add 200 pL of extraction buffer (Chloroform:Methanol 2:1 v/v) or Ethyl Acetate.
o Rationale: The stearate tail makes this molecule highly hydrophobic (

). Non-polar solvents are strictly required.
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» Agitation: Shake horizontally for 10 mins; Centrifuge at 4000 x g for 10 mins at 4°C.
e Reconstitution: Evaporate the organic supernatant under Nitrogen (

) at 40°C. Reconstitute in 100 uL of Mobile Phase B (Acetonitrile/Isopropanol).

Mass Spectrometry Parameters[10]

« lonization: Electrospray lonization (ESI), Positive Mode.

e Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 um). High organic gradients are
necessary to elute the stearate chain.

Collision Energy

Compound Precursor lon (Q1)  Product lon (Q3)* (V)
e
Fingolimod Stearate 556.5 (
Amide )
Fingolimod Stearate 560.5 (
. 578.5 m/z 25
Amide-d4 )

*Note: The water loss transition

is common for ceramide-like structures. A more specific transition would be the cleavage of the
amide bond to generate the sphingoid base fragment (m/z ~255-260 range), depending on
where the d4 label is located.

Isotope Dilution Strategy

The following diagram details the self-validating logic of using the d4-IS to correct for matrix
effects.
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Sample Preparation
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Caption: Workflow demonstrating the normalization of analytical variability using the d4 Internal
Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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